Curcumin

Description

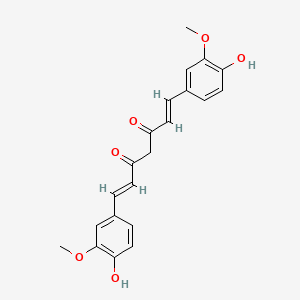

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLDPWHFBUODDF-FCXRPNKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | curcumin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Curcumin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031077 | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Curcumin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol | |

CAS No. |

458-37-7, 8024-37-1 | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Curcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turmeric extract | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008024371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | curcumin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, (1E,6E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Curcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT942ZTH98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C | |

| Record name | CURCUMIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Curcumin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CURCUMIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CURCUMIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Curcumin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002269 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Curcumin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant attention in oncology research for its pleiotropic anti-cancer properties.[1] Extensive preclinical studies have demonstrated its ability to modulate numerous molecular targets and signaling pathways implicated in cancer initiation, progression, and metastasis.[2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects on cancer cells, with a focus on key signaling pathways, quantitative data from pertinent studies, and detailed experimental protocols.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of inflammatory pathways.[3] It interacts with a wide array of molecular targets, leading to the dysregulation of critical cellular processes that are often hijacked by cancer cells for their survival and growth.[4]

Quantitative Effects of this compound on Cancer Cells

The efficacy of this compound varies across different cancer cell types. The following tables summarize key quantitative data from various studies, providing a comparative analysis of its impact on cell viability, apoptosis, and cell cycle progression.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Ovarian Cancer | Cisplatin-Resistant (CR) | 20 | 48 | [5] |

| Cisplatin-Sensitive (CS) | 20 | 48 | ||

| Breast Cancer | T47D | Micromolar Level | 72 | |

| MCF-7 | Micromolar Level | 72 | ||

| MDA-MB-231 | Micromolar Level | 72 | ||

| MDA-MB-468 | Micromolar Level | 72 | ||

| Leukemia | KG1a | 35.7 | 96 | |

| Kasumi-1 | 23.5 | 96 | ||

| Colorectal Cancer | SW480 | 10.26 - 13.31 | 72 | |

| HT-29 | 10.26 - 13.31 | 72 | ||

| HCT116 | 10.26 - 13.31 | 72 | ||

| Cervical Cancer | HeLa | 10.5 | 72 |

Table 2: this compound-Induced Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference |

| T47D (Breast Cancer) | 10 | 48 | Increased | |

| 30 | 48 | Increased | ||

| MCF-7 (Breast Cancer) | 10 | 48 | 15.14 | |

| 30 | 48 | 35.04 | ||

| MDA-MB-231 (Breast Cancer) | Not Specified | 48 | 47.8 ± 5.21 | |

| Patu8988 (Pancreatic Cancer) | 15 | 48 | 24.48 | |

| Panc-1 (Pancreatic Cancer) | 20 | 48 | 36.89 | |

| Cisplatin-Resistant Ovarian Cancer | 50 | 24 | 35.8 (Sub-G0/G1) |

Table 3: Effect of this compound on Cancer Cell Cycle Distribution

The cell cycle is a series of events that leads to cell division and duplication. Arresting the cell cycle is a key strategy in cancer therapy.

| Cancer Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase (%) | Reference |

| Cisplatin-Resistant Ovarian Cancer | 50 | 12 | G2/M | 51.5 | |

| 50 | 24 | G2/M | 20.1 | ||

| T47D (Breast Cancer) | 10 | 24 | G2/M | 22.22 | |

| 30 | 24 | G2/M | 26.28 | ||

| MCF-7 (Breast Cancer) | 10 | 24 | G2/M | 13.96 | |

| 30 | 24 | G2/M | 16.41 | ||

| HEp-2 (Head and Neck Squamous Cell Carcinoma) | 1 | 24 | G2/M | 21.36 | |

| 5 | 24 | G2/M | 26.43 | ||

| 10 | 24 | G2/M | 31.32 | ||

| Patu8988 (Pancreatic Cancer) | 15 | 48 | G2/M | 30.93 |

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by targeting multiple intracellular signaling pathways that are crucial for tumor growth and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of its target genes.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation, survival, and angiogenesis. This compound can suppress the activation of STAT3 by inhibiting the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit this pathway at multiple levels, including the direct inhibition of PI3K and Akt, leading to decreased mTOR activity and subsequent induction of apoptosis and autophagy.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on the MAPK pathway can be context-dependent. In some cancer cells, it can inhibit the pro-survival ERK pathway, while in others, it can activate the pro-apoptotic JNK and p38 pathways, leading to cell death.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This triggers a caspase cascade, culminating in the activation of caspase-3 and subsequent apoptosis. Key players in this pathway that are modulated by this compound include the pro-apoptotic proteins Bax and Bad (upregulated) and the anti-apoptotic proteins Bcl-2 and Bcl-xL (downregulated).

-

Extrinsic Pathway: this compound can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors such as DR4 and DR5.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at various phases, most commonly at the G2/M phase, in a variety of cancer cell lines. This is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound is a potent inhibitor of angiogenesis. It exerts its anti-angiogenic effects by downregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-cancer effects of this compound.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cancer cells with the desired concentrations of this compound for the specified time. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in different apoptotic stages.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and treat them with RNase A to degrade RNA. Stain the cells with a propidium iodide solution.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, providing a measure of angiogenesis.

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the plate to allow for the formation of tube-like structures.

-

Analysis: Visualize and quantify the tube formation using a microscope and appropriate image analysis software. Parameters such as the number of tubes, tube length, and branching points are measured.

Conclusion

This compound's ability to modulate a wide range of molecular targets and signaling pathways underscores its potential as a multi-targeted anti-cancer agent. Its effects on apoptosis, cell cycle, and angiogenesis, supported by a growing body of quantitative data, highlight its promise in oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this compound and its analogs in various cancer models. Further research, particularly well-designed clinical trials, is necessary to translate these promising preclinical findings into effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits lymphangiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound improves the function of umbilical vein endothelial cells by inhibiting H2O2-induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

A Comprehensive Review of Curcumin's Biological Activities: A Technical Guide for Researchers

Introduction

Curcumin, a lipophilic polyphenol derived from the rhizome of Curcuma longa L. (turmeric), has garnered significant scientific interest due to its wide spectrum of biological activities.[1][2] For centuries, it has been a cornerstone of traditional Ayurvedic medicine, and modern research continues to unravel the molecular mechanisms underpinning its therapeutic potential.[2][3] This technical guide provides an in-depth review of this compound's core biological activities, focusing on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of relevant signaling pathways, quantitative data from key experiments, and methodologies for cited assays. However, it is crucial to acknowledge that the clinical application of this compound is often hampered by its low bioavailability, which is a result of poor absorption, rapid metabolism, and swift systemic elimination.[1]

Anti-inflammatory Activity

Chronic inflammation is a key pathological factor in numerous diseases. This compound has demonstrated potent anti-inflammatory effects by modulating several key signaling pathways and inhibiting the production of inflammatory mediators.

Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound exerts significant anti-inflammatory effects by inhibiting the activation of NF-κB. It has been shown to suppress the activation of IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes. This compound's inhibition of NF-κB leads to a reduction in the expression of various inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38 MAPK, are also involved in regulating inflammation. This compound has been shown to modulate these pathways, contributing to its anti-inflammatory effects. For instance, in a rat model of chronic colitis, this compound administration led to a reduction in the activation of p38 MAPK, which was associated with the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression.

| Parameter | Cell Line/Model | IC50 Value | Reference |

| NF-κB Inhibition | RAW264.7 macrophages | 18 µM | |

| NF-κB Inhibition (Turmeric Extract) | RAW264.7 macrophages | 15 µM | |

| NO Inhibition (this compound) | RAW 264.7 macrophages | 5.44 ± 1.16 µg/ml |

Antioxidant Activity

This compound's potent antioxidant properties are attributed to its unique chemical structure, which allows it to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). It can directly scavenge free radicals and also enhance the activity of endogenous antioxidant enzymes.

Radical Scavenging Mechanisms

This compound's antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, this compound donates a hydrogen atom to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. Similarly, in the ABTS assay, this compound quenches the ABTS radical cation.

| Assay | IC50 Value | Reference |

| DPPH Radical Scavenging (this compound Standard) | 3.33 µg/ml | |

| DPPH Radical Scavenging (Turmeric Flower Extract) | 3.2 µg/ml | |

| DPPH Radical Scavenging (this compound) | 1.08 ± 0.06 μg/ml | |

| H2O2 Scavenging (this compound) | 10.08 ± 2.01 μg/ml | |

| NO Scavenging (this compound) | 37.50 ± 1.54 μg/ml | |

| Superoxide Anion Scavenging (this compound) | 29.63 ± 2.07 μg/ml | |

| Erythrocyte Lipid Peroxidation Inhibition (this compound) | 12.02 ± 1.03 μg/ml | |

| Erythrocyte Haemolysis Inhibition (this compound) | 282.7 ± 4.82 μg/ml |

Anticancer Activity

This compound has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis through the modulation of multiple signaling pathways.

Modulation of PI3K/Akt/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in many cancers. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells. It can directly interact with and inhibit key components of this pathway, including PI3K, Akt, and mTOR. This inhibition leads to the downregulation of downstream targets involved in cell survival and proliferation, and can induce apoptosis in cancer cells.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HeLa | Cervical Cancer | 3.36 | |

| SW480 | Colorectal Cancer | 10.26 | |

| HT-29 | Colorectal Cancer | 13.31 | |

| HCT116 | Colorectal Cancer | 12.58 | |

| MCF7 | Breast Cancer | 44.61 | |

| MDA-MB-231 | Breast Cancer | 54.68 | |

| CCRF-CEM | Leukemia | 8.68 | |

| H460 | Lung Cancer | 5.3 | |

| HepG2 | Liver Cancer | 14.5 |

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and exert multiple beneficial effects in the central nervous system. Its neuroprotective properties are largely attributed to its anti-inflammatory and antioxidant activities, as well as its ability to modulate signaling pathways involved in neuronal survival and plasticity. This compound has been shown to reduce neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines in the brain. Furthermore, its antioxidant effects help to mitigate oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.

Bioavailability of this compound

A significant challenge in the clinical application of this compound is its low oral bioavailability. This is primarily due to its poor water solubility, rapid metabolism in the liver and intestines, and rapid systemic elimination. To overcome these limitations, various strategies have been developed to enhance this compound's bioavailability, including:

-

Co-administration with adjuvants: Piperine, an alkaloid from black pepper, has been shown to increase the bioavailability of this compound by inhibiting its glucuronidation.

-

Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility, stability, and absorption.

-

Phospholipid complexes: Forming complexes with phospholipids can enhance the absorption of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction: Add a defined volume of each this compound dilution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period, typically 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals (a purple precipitate) are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Cells or tissues are lysed to extract total proteins. The protein concentration is then determined using a protein assay, such as the BCA assay.

-

Gel Electrophoresis: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

-

Analysis: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.

This compound is a pleiotropic molecule with a remarkable range of biological activities, making it a promising candidate for the development of novel therapeutics. Its potent anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are well-documented and are mediated through its interaction with a multitude of cellular signaling pathways. While its low bioavailability remains a significant hurdle, ongoing research into advanced drug delivery systems offers promising solutions to enhance its clinical efficacy. This guide provides a comprehensive overview of the current understanding of this compound's biological activities, offering valuable insights for researchers dedicated to exploring its full therapeutic potential.

References

The Multifaceted Molecular Targets of Curcumin in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a growing global health challenge. A common pathological thread weaving through these debilitating conditions is the aberrant aggregation of misfolded proteins, chronic neuroinflammation, and oxidative stress, leading to progressive neuronal loss. Curcumin, the principal bioactive polyphenol in turmeric (Curcuma longa), has emerged as a promising neuroprotective agent due to its pleiotropic molecular actions. This technical guide provides a comprehensive overview of the molecular targets of this compound in neurodegenerative diseases, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers and drug development professionals in this field.

Data Presentation: Quantitative Efficacy of this compound

The therapeutic potential of this compound is underscored by its ability to interact with and modulate various molecular targets at quantifiable concentrations. The following tables summarize key quantitative data from preclinical studies.

| Target | Assay | Model System | IC50 / Kd | Reference |

| Protein Aggregation | ||||

| Aβ (1-40) Aggregation | Thioflavin T Assay | In vitro | 0.8 µM | [1] |

| Aβ (1-40) Fibril Disaggregation | Thioflavin T Assay | In vitro | 1.0 µM | [1] |

| α-Synuclein Binding | Fluorescence Spectroscopy | In vitro | ~10 µM (Kd) | [2] |

| Tau (adult) Binding | Fluorescence Spectroscopy | In vitro | 3.3 ± 0.4 µM (Kd) | [3] |

| Tau (fetal) Binding | Fluorescence Spectroscopy | In vitro | 8 ± 1 µM (Kd) | [3] |

| Enzymatic Activity | ||||

| 5-Lipoxygenase | Enzyme Activity Assay | In vitro | ~0.7 µM | |

| Acetylcholinesterase (AChE) | Enzyme Activity Assay | In vitro | 51.8 µM | |

| Neuroinflammation | ||||

| TNF-α Release | ELISA | LPS-stimulated BV-2 microglia | Dose-dependent reduction | |

| IL-6 Release | ELISA | LPS-stimulated BV-2 microglia | Dose-dependent reduction | |

| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated BV-2 microglia | Dose-dependent reduction |

Core Molecular Mechanisms of this compound in Neurodegeneration

This compound's neuroprotective effects are not attributed to a single mechanism but rather to its ability to modulate a network of interconnected signaling pathways and cellular processes.

Inhibition of Protein Aggregation

A hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) and tau in AD, and α-synuclein in PD. This compound has been shown to directly interfere with the aggregation cascade of these proteins. It can inhibit the formation of oligomers and fibrils and also promote the disaggregation of pre-formed aggregates.

Attenuation of Neuroinflammation

Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, is a key contributor to neuronal damage. This compound exerts potent anti-inflammatory effects by targeting major inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. This compound can inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway by preventing IKK activation.

Modulation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major driver of neuronal damage. This compound combats oxidative stress through two primary mechanisms: direct scavenging of free radicals and upregulation of endogenous antioxidant enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: this compound activates the Nrf2 pathway, leading to an antioxidant response.

Regulation of Pro-survival Signaling Pathways

This compound has been shown to activate several pro-survival signaling pathways that promote neuronal survival and synaptic plasticity.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, while promoting the expression of anti-apoptotic factors. This compound has been reported to activate the PI3K/Akt pathway, thereby protecting neurons from apoptotic cell death.

Caption: this compound promotes neuronal survival by activating the PI3K/Akt pathway.

The Wnt/β-catenin signaling pathway plays a vital role in neuronal development, synaptic plasticity, and neurogenesis. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex and targeted for degradation. Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes. This compound has been shown to activate the Wnt/β-catenin pathway, potentially contributing to its neuroprotective and neurogenic effects.

Caption: this compound activates the Wnt/β-catenin pathway, promoting neurogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neurodegeneration.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins in brain tissue or cell lysates.

Protocol:

-

Protein Extraction: Homogenize brain tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-NF-κB p65, anti-p-Akt, anti-β-catenin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Quantification

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture media or brain homogenates following this compound treatment.

Protocol:

-

Sample Preparation: Collect cell culture supernatants or prepare brain tissue homogenates. Centrifuge to remove debris.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and the prepared samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Thioflavin T (ThT) Assay for Amyloid Aggregation

Objective: To assess the inhibitory effect of this compound on the fibrillization of amyloidogenic proteins like Aβ and α-synuclein.

Protocol:

-

Protein Preparation: Prepare a stock solution of the amyloidogenic protein (e.g., Aβ42) in an appropriate buffer.

-

Aggregation Induction: Incubate the protein solution at 37°C with constant agitation to induce aggregation. For inhibition studies, co-incubate the protein with various concentrations of this compound.

-

ThT Staining: At different time points, take aliquots of the protein solution and add them to a solution of Thioflavin T (ThT) in a 96-well black plate.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a fluorescence plate reader.

-

Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of fibril formation.

MTT Assay for Cell Viability

Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death in neuronal cell lines (e.g., SH-SY5Y).

Protocol:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Then, expose the cells to a neurotoxin (e.g., MPP⁺ for a PD model, or Aβ oligomers for an AD model) for 24-48 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (untreated) cells. An increase in cell viability in this compound-treated cells compared to toxin-only treated cells indicates a neuroprotective effect.

Conclusion and Future Directions

This compound stands out as a promising natural compound for the prevention and treatment of neurodegenerative diseases due to its multifaceted molecular actions. Its ability to simultaneously target protein aggregation, neuroinflammation, and oxidative stress, while also promoting neuronal survival, makes it a compelling candidate for further investigation. However, the clinical translation of this compound has been hampered by its low bioavailability. Future research should focus on developing novel delivery systems to enhance its brain penetration and therapeutic efficacy. Furthermore, well-designed, large-scale clinical trials are imperative to validate the neuroprotective effects of this compound in human patients. This technical guide provides a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable polyphenol.

References

- 1. This compound inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Tau Pathology in Alzheimer’s Disease by Dietary Bioactive Compounds | MDPI [mdpi.com]

- 3. This compound Inhibits Tau Aggregation and Disintegrates Preformed Tau Filaments in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Traditional Use of Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma longa, commonly known as turmeric, possesses a rich history of use in traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine, spanning nearly 4,000 years.[1] Its rhizome, the primary part used, is replete with bioactive compounds, most notably curcuminoids, which are responsible for its characteristic yellow hue and a myriad of pharmacological effects.[2][3] Traditionally, it has been employed to treat a wide spectrum of ailments, including inflammatory conditions, digestive issues, skin diseases, and infections.[4][5] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these traditional uses, revealing complex interactions with cellular signaling pathways. This technical guide provides a comprehensive overview of the history and traditional applications of Curcuma longa, supported by quantitative data, detailed experimental protocols for both traditional preparations and modern extraction techniques, and visualizations of key signaling pathways involved in its therapeutic actions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this ancient medicinal plant.

A Journey Through Time: The History of Curcuma longa

The use of Curcuma longa dates back to the Vedic culture in India, approximately 4,000 years ago, where it was utilized as a culinary spice, a ceremonial dye, and for its medicinal properties. Its importance in Indian culture is underscored by its mention in the ancient Ayurvedic text, the Atharvaveda. From its origins in Southern India and Indonesia, turmeric's use spread across Asia and beyond. It is believed to have reached China by 700 AD, East Africa by 800 AD, and West Africa by 1200 AD. Arab traders introduced it to Europe in the 13th century.

In traditional systems, Curcuma longa was revered for its multifaceted applications. In Ayurveda, it is known as "Jayanti," meaning "one who is victorious over diseases," and was used to treat a vast array of conditions including arthritis, digestive disorders, and skin infections. Traditional Chinese Medicine (TCM) utilizes turmeric to invigorate the blood, alleviate pain, and treat inflammatory conditions. Beyond its medicinal applications, turmeric holds significant cultural and spiritual value, often used in religious ceremonies and as a dye for the robes of Hindu and Buddhist monks.

Traditional Medicinal Applications: An Ethnopharmacological Overview

The traditional uses of Curcuma longa are extensive and varied, reflecting its diverse bioactive properties. These applications have been documented in numerous traditional medical texts and are still practiced in many parts of the world today.

Ayurvedic Medicine

In the Ayurvedic system, turmeric is considered a cornerstone of herbal medicine. It is traditionally used for:

-

Inflammatory Conditions: To alleviate joint pain, arthritis, and other inflammatory disorders.

-

Digestive Ailments: As a carminative to relieve gas, improve digestion, and treat conditions like indigestion and bloating.

-

Skin Diseases: Applied topically as a paste to treat a variety of skin conditions, including wounds, bruises, acne, and eczema.

-

Respiratory Issues: To address coughs, colds, and sinusitis.

-

Liver Disorders: For the treatment of jaundice and other hepatic ailments.

-

Antimicrobial and Antiseptic: For cleaning wounds and preventing infections.

Traditional Chinese Medicine (TCM)

In TCM, Curcuma longa (Jiang Huang) is primarily used to:

-

Invigorate Blood and Move Qi: To alleviate pain from trauma, rheumatic pain, and abdominal pain.

-

Reduce Inflammation: Particularly for arthritis and other inflammatory conditions.

-

Regulate Menstruation: To treat menstrual irregularities.

Other Traditional Systems

-

Unani Medicine: Utilizes turmeric to expel phlegm and improve blood circulation.

-

Indonesian Jamu: Employs turmeric as a key ingredient in various health tonics.

-

Traditional Thai Medicine: Uses turmeric for its anti-inflammatory and digestive benefits.

Quantitative Data on Curcuma longa

The therapeutic effects of Curcuma longa are attributed to its complex chemical composition. The following tables summarize the key quantitative data regarding its bioactive constituents and nutritional value.

Table 1: Bioactive Compound Composition of Curcuma longa Rhizome

| Bioactive Compound | Concentration (% of dry rhizome) | Key Properties |

| Curcuminoids | 3-6% | Anti-inflammatory, Antioxidant, Anticancer |

| Curcumin | ~77% of total curcuminoids | The principal and most studied curcuminoid. |

| Demethoxythis compound | ~17% of total curcuminoids | Contributes to the overall bioactivity. |

| Bisdemethoxythis compound | ~3-6% of total curcuminoids | Possesses antioxidant and anti-inflammatory effects. |

| Volatile Oils | 2-7% | Aromatic, Antimicrobial, Anti-inflammatory |

| ar-Turmerone | Major component of the essential oil. | Exhibits antimicrobial and anti-inflammatory properties. |

| α-Turmerone | Contributes to the characteristic aroma. | |

| β-Turmerone | Contributes to the characteristic aroma. | |

| Zingiberene | ||

| Other Phytochemicals | Varies | Contribute to the overall therapeutic profile |

| Phenols, Alkaloids, Tannins, Saponins | Exhibit a range of biological activities. |

Sources:

Table 2: Nutritional Composition of Curcuma longa Powder (per 100g)

| Nutrient | Amount |

| Energy | 390 kcal |

| Total Carbohydrates | 69.9 g |

| Dietary Fiber | 21 g |

| Protein | 8 g |

| Total Fat | 10 g |

| Minerals | |

| Potassium | 2500 mg |

| Iron | 47.5 mg |

| Calcium | 0.2 g |

| Phosphorous | 0.26 g |

| Vitamins | |

| Ascorbic Acid (Vitamin C) | 50 mg |

| Niacin | 4.8 mg |

Source:

Table 3: Therapeutic Dosages of this compound from Clinical Studies

| Condition | Dosage of this compound | Duration |

| General Therapeutic Use | 1000-2000 mg/day | 8-12 weeks |

| Inflammatory Conditions | 2000 mg/day | Varies |

| Ulcerative Colitis | 2000 mg/day (adjunctive) | Varies |

| Musculoskeletal Health | 250-1000 mg/day (water-dispersible extract) | Varies |

Source:

Experimental Protocols

This section provides detailed methodologies for the preparation of traditional Curcuma longa remedies and modern scientific extraction techniques.

Traditional Preparation Protocols

Objective: To prepare a traditional turmeric paste for external application on minor wounds, bruises, and areas of inflammation.

Materials:

-

Ground turmeric (Curcuma longa) powder: 1-2 teaspoons

-

Mustard oil or Coconut oil: Approximately 0.5-1 teaspoon (or enough to form a paste)

-

Small saucepan or pot

-

Stirring utensil

Procedure:

-

Combine 1-2 teaspoons of ground turmeric with enough mustard or coconut oil in a small saucepan to create a thick paste consistency.

-

Gently heat the mixture over a low to medium-low heat, stirring continuously.

-

Continue heating and stirring until the mixture forms a thick, uniform paste.

-

Remove from heat and allow the paste to cool to a warm, tolerable temperature before application.

-

Apply the warm paste gently to the affected area. It can be applied to open wounds but may cause a stinging sensation.

Objective: To prepare a traditional Ayurvedic beverage known for its anti-inflammatory and immune-boosting properties.

Materials:

-

Unsweetened milk (dairy or plant-based): 1/2 cup (120ml)

-

Turmeric (Curcuma longa) powder: 1 teaspoon

-

Fresh ginger (grated) or ginger powder: 1 small piece or 1/2 teaspoon

-

Cinnamon powder: 1/2 teaspoon

-

Ground black pepper: 1 pinch

-

Honey or maple syrup (optional): 1 teaspoon

-

Small saucepan

Procedure:

-

Combine all ingredients (milk, turmeric, ginger, cinnamon, and black pepper) in a small saucepan.

-

Heat the mixture over medium heat, stirring frequently, until it is warm but not boiling.

-

Reduce the heat to low and simmer for about 10 minutes to allow the flavors to meld.

-

Strain the mixture if fresh ginger was used.

-

Stir in honey or maple syrup to taste, if desired.

-

Serve warm.

Modern Extraction Protocols

Objective: To extract curcuminoids from Curcuma longa powder using a standard laboratory Soxhlet apparatus. This method is often used as a reference for comparing the efficiency of other extraction techniques.

Materials:

-

Dried and finely ground turmeric (Curcuma longa) powder

-

Soxhlet apparatus (including round-bottom flask, extractor, and condenser)

-

Heating mantle

-

Thimble (cellulose or glass fiber)

-

Solvent (e.g., acetone, ethanol, or methanol)

-

Rotary evaporator

-

Oven

Procedure:

-

Dry the turmeric rhizomes in an oven at approximately 105°C for 3 hours and then grind them into a uniform powder.

-

Accurately weigh a specific amount of the turmeric powder (e.g., 10-20 g) and place it inside a thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., 150 ml of acetone for 20g of powder) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and place the flask on the heating mantle.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will cool and drip down into the chamber containing the thimble.

-

The solvent will fill the chamber and extract the curcuminoids from the powder. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

Allow this cycle to repeat for a specified duration (e.g., 6-8 hours).

-

After the extraction is complete, cool the apparatus and remove the round-bottom flask.

-

Concentrate the extract by removing the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 35-40°C).

-

Dry the resulting oleoresin to obtain the crude curcuminoid extract.

Objective: To extract curcuminoids and essential oils from Curcuma longa using a "green" extraction technique that utilizes supercritical carbon dioxide.

Materials:

-

Dried and powdered turmeric (Curcuma longa)

-

Supercritical fluid extraction system (including a CO₂ pump, extraction vessel, and separator)

-

High-pressure CO₂ source

-

Co-solvent (e.g., ethanol), if necessary

Procedure:

-

Load a specific amount of dried, powdered turmeric (e.g., 150 g) into the extraction vessel of the SFE system.

-

Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., 425 bar and 75°C for optimal yield of curcuminoids and turmerones).

-

Pump the supercritical CO₂ through the extraction vessel at a constant flow rate (e.g., 5.0 kg/h ).

-

The supercritical CO₂ acts as a solvent, dissolving the lipophilic compounds (curcuminoids and essential oils) from the turmeric powder.

-

The CO₂-extract mixture then flows into a separator vessel where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

-

Collect the extract from the separator. The gaseous CO₂ can be recycled back into the system.

-

The extraction can be run for a specific duration (e.g., 1 hour) to achieve the desired yield.

Key Signaling Pathways Modulated by Curcuma longa

The therapeutic effects of Curcuma longa, particularly its anti-inflammatory and antioxidant properties, are mediated through the modulation of several key cellular signaling pathways. This compound is the primary bioactive compound responsible for these interactions.

Anti-inflammatory Action via the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

This compound has been shown to inhibit the NF-κB pathway through multiple mechanisms:

-

Inhibition of IKK: this compound can inhibit the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB.

-

Inhibition of IκBα Degradation: By preventing IκB phosphorylation, this compound blocks its degradation, thus keeping NF-κB in its inactive state in the cytoplasm.

-

Direct Interaction with NF-κB: Some studies suggest that this compound may directly interact with NF-κB, preventing its binding to DNA.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Antioxidant Action via the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression.

This compound is a potent activator of the Nrf2 pathway:

-

Interaction with Keap1: this compound can interact with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.

-

Promotion of Nrf2 Translocation: By facilitating its release from Keap1, this compound promotes the translocation of Nrf2 to the nucleus.

-

Upregulation of Antioxidant Enzymes: Once in the nucleus, Nrf2 upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).

Caption: this compound's activation of the Nrf2-ARE antioxidant pathway.

Conclusion and Future Perspectives

Curcuma longa has a long and venerable history in traditional medicine, with a wide array of applications that are now being validated by modern scientific research. The quantitative analysis of its bioactive compounds, particularly this compound, and the elucidation of its interactions with key signaling pathways like NF-κB and Nrf2, provide a molecular basis for its traditional uses. The detailed experimental protocols presented in this guide offer a practical framework for researchers to further investigate the therapeutic potential of this remarkable plant.

For drug development professionals, Curcuma longa and its constituents represent a promising source of lead compounds for the development of novel therapeutics for inflammatory diseases, cancer, and other conditions linked to oxidative stress. Future research should focus on improving the bioavailability of this compound, conducting large-scale clinical trials to confirm its efficacy and safety in various human diseases, and exploring the synergistic effects of the various compounds present in the whole rhizome. A deeper understanding of the intricate interplay between the traditional knowledge of Curcuma longa and modern scientific investigation will be pivotal in unlocking its full therapeutic potential for the benefit of human health.

References

- 1. This compound Supports Antioxidant Status through the Nrf2 Pathway [casi.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Turmeric and its bioactive constituents trigger cell signaling mechanisms that protect against diabetes and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

The Pharmacokinetics and Metabolism of Curcumin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of curcumin, the principal curcuminoid found in turmeric. Despite its broad spectrum of therapeutic properties, the clinical application of this compound is largely hindered by its poor bioavailability. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to support further research and development.

Pharmacokinetics of this compound

This compound exhibits unfavorable pharmacokinetic properties, characterized by poor absorption, rapid metabolism, and swift elimination.[1][2] This section summarizes the key ADME parameters of this compound.

Absorption

Following oral administration, this compound demonstrates low systemic bioavailability in both preclinical and clinical studies.[3][4][5] In humans, even high oral doses of up to 12 g/day result in very low plasma concentrations of the parent compound. Factors contributing to its poor absorption include its low aqueous solubility and rapid metabolism within the gastrointestinal tract. Co-administration with adjuvants like piperine, an inhibitor of glucuronidation, has been shown to significantly increase this compound's bioavailability.

Distribution

Absorbed this compound is distributed to various tissues, with the highest concentrations typically found in the gastrointestinal tract and liver. Studies in rats have shown that after oral administration, this compound can be detected in the plasma, intestinal mucosa, liver, and kidney. However, distribution to other tissues, including the brain, is generally limited.

Metabolism

This compound undergoes extensive metabolism in the intestine and liver. The primary metabolic pathways are conjugation and reduction.

-

Conjugation: this compound is readily conjugated to form this compound glucuronide and this compound sulfate. These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

-